Vicriviroc - 394730-30-4

Vicriviroc

Catalog Number: EVT-7989597
CAS Number: 394730-30-4
Molecular Formula: C28H38F3N5O2
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.
Overview

Vicriviroc, also known by its developmental code SCH 417690, is a small molecule antagonist of the chemokine receptor CCR5, primarily developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound acts by blocking the CCR5 receptor, which is utilized by certain strains of HIV to enter and infect host cells. Vicriviroc was discovered through high-throughput screening and structure-activity relationship analysis, demonstrating improved antiviral activity compared to earlier CCR5 antagonists like SCH-C.

Source and Classification

Vicriviroc was developed by Schering-Plough (now part of Merck & Co.) and is classified as a non-nucleoside antiretroviral agent. It falls under the category of CCR5 inhibitors, which are a subset of antiretroviral drugs aimed at preventing HIV from entering cells. The compound has shown significant efficacy in clinical trials, particularly in reducing viral load in patients infected with R5-tropic HIV-1 strains.

Synthesis Analysis

Methods and Technical Details

The synthesis of vicriviroc involves several key steps that utilize various chemical reactions to build its complex molecular structure. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Pyrimidine Core: The initial step involves creating the pyrimidine ring, which serves as the backbone of vicriviroc.
  2. Side Chain Modifications: Subsequent reactions introduce various side chains that enhance the compound's binding affinity to the CCR5 receptor.
  3. Isotopic Labeling: Different isotopically labeled forms of vicriviroc have been synthesized for pharmacokinetic studies, including tritium and carbon-14 labeled variants for detailed absorption, distribution, metabolism, and excretion evaluations .

The synthesis has been optimized over time to improve yield and purity, making it suitable for both laboratory research and potential therapeutic applications.

Molecular Structure Analysis

Structure and Data

Vicriviroc's molecular formula is C21_{21}H23_{23}F3_{3}N2_{2}O2_{2}S, with a molecular weight of approximately 420.48 g/mol. The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Pyrimidine Ring: Central to its structure, facilitating interaction with the CCR5 receptor.
  • Trifluoromethyl Phenyl Group: Enhances hydrophobic interactions with receptor binding sites.
  • Tertiary Amino Group: Involved in electrostatic interactions with the receptor .

The three-dimensional conformation of vicriviroc allows it to fit precisely into the CCR5 binding pocket, which is crucial for its antagonistic action.

Chemical Reactions Analysis

Reactions and Technical Details

Vicriviroc undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Nucleophilic Substitution Reactions: Key to forming the pyrimidine core and introducing substituents.
  2. Hydrogenation Reactions: Often employed in modifying double bonds within the structure.
  3. Deprotection Steps: Necessary for activating certain functional groups after initial synthesis phases .

These reactions are carefully controlled to ensure high specificity and yield during synthesis.

Mechanism of Action

Process and Data

Vicriviroc functions as a competitive antagonist of the CCR5 receptor. By binding to this receptor, it prevents HIV from utilizing CCR5 as an entry point into host cells. The mechanism involves:

  • Receptor Binding: Vicriviroc binds to specific sites on the CCR5 receptor, inhibiting conformational changes necessary for HIV entry.
  • Blocking Viral Entry: This blockade significantly reduces viral load in patients by preventing infection of new cells .

Clinical studies have demonstrated that vicriviroc can achieve substantial reductions in plasma HIV RNA levels in infected individuals.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vicriviroc exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions, which is crucial for its effectiveness as an oral medication.
  • Half-life: Vicriviroc has an approximate half-life of 24 hours, allowing for twice-daily dosing .

These properties are essential for its formulation as an effective antiretroviral therapy.

Applications

Scientific Uses

Vicriviroc has been primarily researched for its application in treating HIV infections. Its ability to inhibit CCR5-utilizing strains of HIV makes it a valuable addition to antiretroviral therapy regimens. Clinical trials have shown promising results in reducing viral loads and improving CD4 cell counts among treated patients . Additionally, ongoing research continues to explore its potential use against other viral infections that exploit similar entry mechanisms.

Molecular Pharmacology of Vicriviroc as a CCR5 Antagonist

Allosteric Modulation of CCR5 Receptor Conformational Dynamics

Vicriviroc (SCH-417690) is a small-molecule antagonist that binds to a hydrophobic cavity formed by transmembrane helices (TM) 1, 2, 3, 6, and 7 of the CCR5 receptor. This binding pocket is located near the extracellular surface of the receptor, approximately 10-15 Å below the transmembrane domain's extracellular boundary [2] [6] [9]. Upon binding, vicriviroc induces long-range conformational changes in CCR5's extracellular domains (ECLs), particularly ECL2, which serves as a critical interaction surface for the HIV-1 gp120 envelope glycoprotein. This allosteric modulation stabilizes CCR5 in a conformation that is incompatible with gp120 docking while preserving the receptor's ability to bind endogenous chemokines, albeit with reduced signaling capacity [5] [9].

Biophysical studies reveal that vicriviroc's binding triggers a rotameric switch at the conserved Trp-248VI:13/6.48 residue, a key microswitch in G-protein coupled receptor (GPCR) activation. This conformational rearrangement propagates through TM3 and TM6, resulting in the inward tilt of TM6 and outward movement of TM7. These structural alterations distort the chemokine-binding extracellular surface without affecting the receptor's cell surface expression [5] [9]. Compared to its predecessor SCH-C, vicriviroc exhibits 3-fold higher binding affinity (Ki = 0.9 nM vs. 2.9 nM) and significantly reduced affinity for the human ether-à-go-go-related gene (hERG) potassium channel (IC50 > 10 μM vs. 1.5 μM for SCH-C), indicating improved target specificity and reduced cardiac risk potential [2] [6].

Table 1: Pharmacological Properties of Vicriviroc Compared to SCH-C

ParameterVicrivirocSCH-CAssay System
CCR5 Binding Ki (nM)0.92.9Competition binding with 125I-CCL3
Antiviral EC50 (nM)0.1-3.21.0-9.0PBMC infection with diverse HIV-1 isolates
hERG Channel Affinity (μM)>101.5hERG potassium channel inhibition
CCR5: hERG Selectivity Index>11,000~500Ratio of hERG IC50 to CCR5 Ki

The allosteric mechanism of vicriviroc fundamentally differs from orthosteric inhibitors. Rather than directly competing with chemokines or gp120 for the extracellular binding surface, vicriviroc acts as a "molecular wedge" within the transmembrane bundle, preventing the transition to active receptor conformations required for productive HIV-1 engagement. This mechanism explains its ability to inhibit diverse HIV-1 isolates while maintaining partial recognition of CCR5's natural ligands [5] [6] [9].

Competitive Binding Analysis Against Endogenous Chemokines (RANTES, MIP-1α/β)

Vicriviroc demonstrates non-competitive antagonism toward endogenous CCR5 ligands, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Binding experiments using radiolabeled chemokines revealed that vicriviroc reduces the maximal binding capacity (Bmax) of 125I-CCL3 by 70-80% without significantly altering ligand affinity (Kd), consistent with negative allosteric modulation rather than direct competitive inhibition [2] [6]. This pharmacological profile distinguishes vicriviroc from chemokine analogs and monoclonal antibodies that directly block the orthosteric site.

Functional assays confirm this non-competitive mechanism. In calcium flux experiments, vicriviroc pre-treatment inhibited CCL3-induced signaling with an IC50 of 0.6 nM, approximately 3-fold more potent than SCH-C (IC50 = 1.8 nM). Interestingly, vicriviroc exhibited differential inhibition across chemokines: while it completely suppressed CCL5-mediated chemotaxis at nanomolar concentrations, it only partially inhibited (60-70%) CCL4-induced signaling even at saturating concentrations [5] [6]. This chemokine-selective antagonism arises from distinct interaction modes between chemokines and CCR5—CCL5 engages primarily the receptor N-terminus, whereas CCL3 and CCL4 rely more heavily on the extracellular loops that are conformationally altered by vicriviroc binding.

Table 2: Inhibition of Chemokine Signaling by Vicriviroc

ChemokineVicriviroc IC50 (nM)Maximal Inhibition (%)Signaling Pathway Measured
RANTES (CCL5)0.8 ± 0.298 ± 2Calcium flux in CCR5+ cells
MIP-1α (CCL3)0.6 ± 0.395 ± 3GTPγS binding in membranes
MIP-1β (CCL4)1.1 ± 0.468 ± 5Chemotaxis in THP-1 cells

Guanosine 5'-[γ-35S]triphosphate (GTPγS) binding assays demonstrated that vicriviroc inhibits constitutive and chemokine-induced G-protein activation. At saturating concentrations (100 nM), vicriviroc reduced basal GTPγS incorporation by 40-50%, suggesting stabilization of an inactive CCR5 conformation. This effect was enhanced in the presence of chemokines, with 90% inhibition observed when CCR5 was stimulated with CCL3 [2] [6]. The compound's slow dissociation kinetics (t1/2 > 6 hours) contribute to prolonged receptor occupancy and durable pharmacodynamic effects, enabling once-daily dosing in clinical settings [8].

Inhibition of gp120-CCR5 Interaction: Structural Determinants and Kinetics

The interaction between HIV-1 gp120 and CCR5 involves multiple domains, but the V3 loop serves as the principal determinant for coreceptor engagement. Vicriviroc inhibits this interaction through allosteric disruption of the gp120 binding site rather than direct competition. Surface plasmon resonance (SPR) studies demonstrate that vicriviroc binding reduces the on-rate (kon) of soluble CD4-bound gp120 to immobilized CCR5 by 15-fold while accelerating the off-rate (koff) by 8-fold, resulting in an overall 120-fold decrease in binding affinity [3] [6] [10]. This kinetic profile contrasts with monoclonal antibodies that primarily decrease kon through steric hindrance.

The V3 loop sequence critically influences vicriviroc susceptibility. Resistance mutations predominantly cluster in the V3 stem and crown, with distinct patterns emerging under vicriviroc pressure compared to other CCR5 antagonists like maraviroc [3] [7] [10]. VVC-selected variants frequently acquire charged residue substitutions at positions 306 (S306R), 308 (I308R/K), and 322 (Q322R), whereas MVC-selected variants show more hydrophobic changes at positions 316 (F316L) and 323 (I323V). This divergence arises because vicriviroc and maraviroc bind overlapping but non-identical regions within the CCR5 transmembrane pocket, stabilizing distinct receptor conformations that present different barriers to viral escape [3] [7].

Table 3: V3 Loop Mutations Associated with Vicriviroc Resistance

Mutation PositionAmino Acid ChangeFold ResistanceImpact on gp120-CCR5 Interaction
306Ser → Arg (S306R)12-25×Enhanced CCR5 N-terminus engagement
308Ile → Arg/Lys (I308R/K)15-30×Increased electrostatic interaction with ECL2
322Gln → Arg (Q322R)8-15×Stabilized binding to inhibitor-bound CCR5
319Thr → Ala (T319A)5-10×Reduced steric clash with modified ECL2

Structural modeling reveals that vicriviroc resistance mutations enable HIV-1 to utilize the inhibitor-bound CCR5 conformation for entry. The S306R substitution, most prevalent in VVC-resistant clones, enhances interaction with the CCR5 N-terminus through new salt bridge formation with Asp11CCR5. Similarly, I308K creates a favorable electrostatic interaction with Glu283VII:06/7.39 of CCR5, a critical residue anchoring the inhibitor binding pocket [3] [7]. These adaptations allow resistant viruses to "lever open" the inhibitor-stabilized conformation, effectively turning the drug-bound receptor into a functional entry portal.

The kinetics of inhibition are enthalpy-driven, with isothermal titration calorimetry (ITC) revealing a large negative ΔH value (-12.3 kcal/mol) that dominates the binding free energy. This thermodynamic signature indicates extensive hydrogen bonding and van der Waals interactions between vicriviroc and CCR5, consistent with its deep penetration into the transmembrane pocket [2] [6]. The compound's slow dissociation rate (koff = 2.3 × 10−4 s−1) contributes to prolonged receptor occupancy and explains its sustained antiviral activity despite sub-micromolar plasma concentrations [8]. This kinetic profile differentiates vicriviroc from earlier CCR5 antagonists with faster off-rates and provides a higher genetic barrier to resistance development.

Properties

CAS Number

394730-30-4

Product Name

Vicriviroc

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Molecular Formula

C28H38F3N5O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.